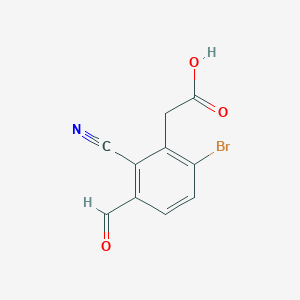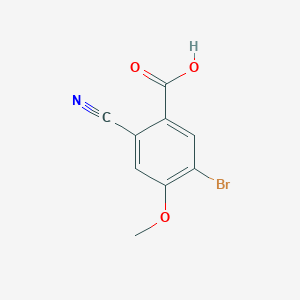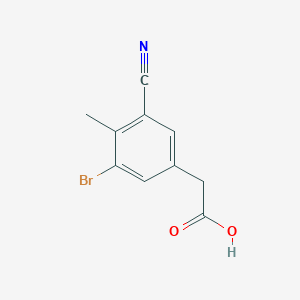
Methyl 2-bromo-4-cyano-5-methoxybenzoate
Vue d'ensemble
Description
Methyl 2-bromo-4-cyano-5-methoxybenzoate (MBCM) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a white, crystalline powder with a molecular weight of 250.2 g/mol and a melting point of 140 °C. MBCM has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Applications De Recherche Scientifique
Methyl 2-bromo-4-cyano-5-methoxybenzoate has been used in a variety of scientific research applications, including the study of enzyme kinetics, the study of protein-ligand interactions, and the study of protein-protein interactions. It has also been used to study the effects of drugs on cell signaling pathways and to study the effects of drugs on gene expression.
Mécanisme D'action
Methyl 2-bromo-4-cyano-5-methoxybenzoate binds to a variety of proteins and enzymes, including cytochrome P450 enzymes, protein kinases, and G-protein coupled receptors. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It has also been shown to inhibit the activity of protein kinases, which are involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects
Methyl 2-bromo-4-cyano-5-methoxybenzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to changes in drug metabolism and drug-drug interactions. It has also been shown to inhibit the activity of protein kinases, which can lead to changes in cell signaling pathways. Additionally, Methyl 2-bromo-4-cyano-5-methoxybenzoate has been shown to inhibit the activity of G-protein coupled receptors, which can lead to changes in gene expression and hormone levels.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-bromo-4-cyano-5-methoxybenzoate has several advantages for use in laboratory experiments. It is a stable compound that is easy to synthesize and store. It is also non-toxic and has a low cost. However, there are some limitations to using Methyl 2-bromo-4-cyano-5-methoxybenzoate in laboratory experiments. It has a limited range of binding partners and can be metabolized by the body, which can lead to unpredictable results.
Orientations Futures
There are several potential future directions for the use of Methyl 2-bromo-4-cyano-5-methoxybenzoate in scientific research. It could be used to study the effects of drugs on gene expression and hormone levels, as well as the effects of drugs on cell signaling pathways. Additionally, it could be used to study the effects of drugs on protein-protein and protein-ligand interactions. Finally, it could be used to study the effects of drugs on enzyme kinetics and drug metabolism.
Propriétés
IUPAC Name |
methyl 2-bromo-4-cyano-5-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-14-9-4-7(10(13)15-2)8(11)3-6(9)5-12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLOEVIXBSAMRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C#N)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-4-cyano-5-methoxybenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Morpholin-4-yl-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethanone](/img/structure/B1414128.png)










